![molecular formula C9H11NO2 B1588713 (3S,4S)-4-Aminochroman-3-OL CAS No. 58810-67-6](/img/structure/B1588713.png)
(3S,4S)-4-Aminochroman-3-OL
Overview
Description
(3S,4S)-4-Aminochroman-3-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a chiral amino alcohol that contains a chroman ring system. It is also known by other names, including 4-Amino-3-hydroxy-2,2-dimethylchromane and 3-Hydroxy-4-amino-2,2-dimethylchromane.
Scientific Research Applications
1. β-Adrenergic Blocking Agents
(3S,4S)-4-Aminochroman-3-OL and its derivatives, specifically cis- and trans-4-Aminochroman-3-ols, have been studied for their potential as β-adrenergic blocking agents. These compounds have been synthesized and analyzed, with their configurations established through stereospecific reactions and proton N.M.R. spectra analysis (Lap, Williams, Lim, & Jones, 1979).
2. Synthesis of Chroman-2-ones and α-Amino Acids
A study by Chandrasekhar et al. (2017) developed a method for the synthesis of chroman-2-ones and α-amino acids, which are significant due to their biological activities. This involved the treatment of phenols with Erlenmeyer-Plochl (Z)-azlactones and AlCl3, yielding cis-3-aminochroman-2-ones. These compounds are important for generating 3,4-disubstituted chroman-2-ones and β,β-diarylalanine derivatives with high stereoselectivity (Chandrasekhar, Tsay, Pradhan, & Hwu, 2017).
3. HIV Protease Inhibitors
Enantiomerically pure isomers of 4‐Aminochroman‐3‐ol, specifically used as precursors in the synthesis of novel HIV second-generation protease inhibitors, have been prepared using a lipase-catalyzed kinetic acylation. This process showed excellent enantioselectivities with the use of biocatalysts like Pseudomonas cepacea and Candida antarctica B lipases (Recuero, Gonzalo, Brieva, & Gotor, 2006).
4. Enantiomerically Pure 3-Aryloxy-2-hydroxypropanoic Acids
The synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, as intermediates in the production of 4-aminochroman-3-ols, has been achieved. This involved the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reactions with sodium phenoxide, highlighting the potential of these compounds in synthesizing nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).
5. Fluorescent Sensor for Aluminum Ion Detection
6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, a derivative of 4-Aminochroman-3-OL, has been used as a fluorescent sensor for selective recognition of aluminum ion, demonstrating "OFF-ON type" mode in the presence of Al3+ ion. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
properties
IUPAC Name |
(3S,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPRWKWUBCZNJO-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C2O1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433099 | |
Record name | 4(S)-Aminochroman-3(S)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Aminochroman-3-OL | |
CAS RN |
58810-67-6 | |
Record name | 4(S)-Aminochroman-3(S)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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